

Calyxamine B: A Technical Guide to its Physicochemical Properties and Isolation

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Compound of Interest

Compound Name: Calyxamine B

Cat. No.: B177988

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Introduction

Calyxamine B is a novel piperidine alkaloid first isolated from the Caribbean marine sponge *Calyx podatypa*.^{[1][2][3]} It belongs to a class of 2,2,4,6,6-pentasubstituted piperidine compounds characterized by a unique carbon skeleton.^{[1][2][3]} This technical guide provides a comprehensive overview of the known physical and chemical properties of **Calyxamine B**, its spectroscopic signature, and the detailed protocol for its isolation from its natural source. To date, the biological activity and mechanism of action of **Calyxamine B** remain scientifically uninvestigated.

Physicochemical Properties

The fundamental physicochemical properties of **Calyxamine B** have been determined through spectroscopic analysis, primarily mass spectrometry. These quantitative data are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₂ H ₂₁ NO	[1][3]
Molecular Weight	195.30 g/mol	[3]
IUPAC Name	1-(2,2,6,6-tetramethylpiperidin-4-ylidene)propan-2-one	[3]
CAS Number	150710-72-8	
Physical State	Crystalline solid (as trifluoroacetate salt)	[1][4]

Spectroscopic Data

The structure of **Calyxamine B** was elucidated using a combination of spectroscopic techniques. The key data are presented below. The NMR data was recorded for the trifluoroacetate salt of **Calyxamine B** in CDCl₃.[\[5\]](#)

Table 1: ¹H and ¹³C NMR Data for **Calyxamine B** Trifluoroacetate Salt.[\[5\]](#)

Position	¹³ C (δ, ppm)	¹ H (δ, ppm, mult., J in Hz)
2	55.9	-
3	128.0	5.34 (s)
4	127.8	-
5	37.7	2.21 (d, J=1.2 Hz)
6	55.1	-
7, 8 (Me)	26.4	1.46 (s)
9, 10 (Me)	27.7	1.48 (s)
11	51.2	3.14 (s)
12 (C=O)	205.7	-
13 (Me)	29.6	2.17 (s)

Table 2: Other Spectroscopic Data for **Calyxamine B**.

Technique	Data	Source
Infrared (IR)	Strong absorption at 1696 cm^{-1} (conjugated ketone)	[4]
Ultraviolet (UV)	λ_{max} 205 nm	[1]
HREIMS	[M - 15] ⁺ fragment at m/z 180.1389 ($\text{C}_{11}\text{H}_{18}\text{NO}$), indicating loss of a CH_3 group	[1]

Experimental Protocols

Isolation of Calyxamine B from Calyx podatypa

The following protocol is adapted from the original literature describing the isolation of **Calyxamine B**.[\[1\]](#)[\[4\]](#)[\[5\]](#)

1. Collection and Extraction:

- Specimens of the marine sponge Calyx podatypa (927 g, dry weight) were collected and freeze-dried.
- The minced and dried sponge material was exhaustively extracted with a 1:1 mixture of chloroform (CHCl_3) and methanol (MeOH) (5 x 1 L).
- The combined extracts were filtered and concentrated under reduced pressure (in vacuo) to yield a dark, oily residue.

2. Initial Chromatographic Fractionation:

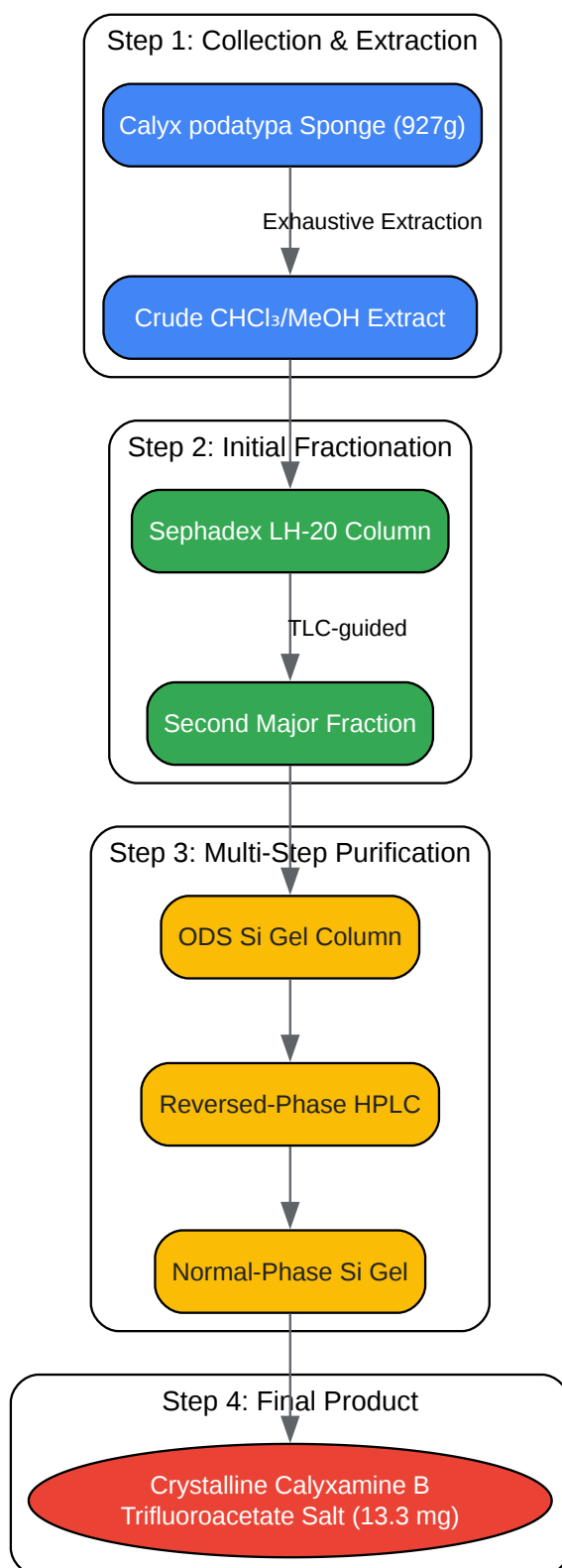
- The crude extract was subjected to size-exclusion chromatography on a Sephadex LH-20 column, using a 1:1 CHCl_3 -MeOH mixture as the mobile phase.
- Fractions were collected and monitored by Thin-Layer Chromatography (TLC).

3. Multi-Step Purification:

- The second major fraction from the Sephadex column was further chromatographed over an ODS (octadecylsilane) silica gel column with a mobile phase of 60% CHCl_3 in MeOH.
- The resulting active fraction was then purified using reversed-phase High-Performance Liquid Chromatography (HPLC) on an ODS silica gel column. The mobile phase consisted of a 9:8:0.02 mixture of acetonitrile (CH_3CN), water (H_2O), and trifluoroacetic acid ($\text{CF}_3\text{CO}_2\text{H}$).
- A final purification step was performed using normal-phase silica gel chromatography with a mobile phase of 60% CHCl_3 in acetone (Me_2CO).

4. Crystallization:

- The purified **Calyxamine B** was obtained as its crystalline trifluoroacetate salt, yielding 13.3 mg of the final product.^[4]



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Figure 1. Experimental workflow for the isolation of **Calyxamine B**.

Chemical Synthesis

As of the latest literature review, a total chemical synthesis for **Calyxamine B** has not been reported. The original discovery paper proposed a plausible biogenetic pathway involving the condensation of ammonia with four molecules of acetone or their biosynthetic equivalents, proceeding through Schiff base formation, Mannich-type reactions, and an aldol condensation. [5]

Biological Activity and Mechanism of Action

A comprehensive search of peer-reviewed scientific literature reveals no published studies on the biological activities of **Calyxamine B**. While some commercial chemical suppliers anecdotally mention potential anti-inflammatory or cytotoxic properties, these claims are not substantiated by primary research.

Consequently, there is no experimental data regarding its mechanism of action, and no specific signaling pathways have been identified as targets for **Calyxamine B**. Due to this lack of data, no visualizations of signaling pathways can be provided. The pharmacological potential of this unique marine alkaloid remains an unexplored area for future research.

Conclusion

Calyxamine B is a structurally defined piperidine alkaloid isolated from the marine sponge *Calyx podatypa*. Its physicochemical properties and spectroscopic characteristics are well-documented, and a detailed isolation protocol has been established. However, its biological profile is completely unknown. The absence of studies on its synthesis and pharmacological effects presents a significant opportunity for natural product chemists, pharmacologists, and drug discovery professionals to investigate the potential therapeutic applications of this novel marine compound.

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